Magl-IN-13 is a compound identified as a potent reversible inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system by hydrolyzing 2-arachidonoylglycerol, an important endocannabinoid. The dysfunction of MAGL has been linked to various psychopathological disorders, including drug addiction and neurodegenerative diseases. As such, inhibitors like Magl-IN-13 are of significant interest in therapeutic research.
Magl-IN-13 falls under the category of reversible inhibitors, specifically designed to interact with the active site of monoacylglycerol lipase without permanently altering the enzyme's structure. This classification is vital for understanding its potential therapeutic applications, particularly in the context of neurological disorders where modulation of endocannabinoid signaling may be beneficial.
The synthesis of Magl-IN-13 involved several key steps, starting from commercially available precursors. The primary method utilized was a nucleophilic substitution reaction, which allowed for the introduction of various functional groups that enhance its inhibitory properties.
Magl-IN-13 has a complex molecular structure characterized by specific functional groups that contribute to its activity as a MAGL inhibitor.
The chemical reactivity of Magl-IN-13 is primarily focused on its interaction with monoacylglycerol lipase.
The mechanism by which Magl-IN-13 exerts its inhibitory effects involves several biochemical interactions.
Understanding the physical and chemical properties of Magl-IN-13 is essential for evaluating its suitability for pharmaceutical applications.
Magl-IN-13 has several promising applications in scientific research and potential therapeutic contexts.
CAS No.: 101-18-8
CAS No.: 122547-72-2
CAS No.: 89079-92-5
CAS No.: 31063-33-9
CAS No.: 22158-41-4
CAS No.: